

Compound of Interest

Compound Name: Estradiol

Cat. No.: B1174388

For researchers, scientists, and drug development professionals, the accurate detection of the **estradiol** receptor (ER) is paramount for advancing our understanding of estrogen signaling pathways.

Estradiol Receptor Signaling Pathways

The **estradiol** receptor exists in two primary forms, ER α and ER β , which mediate the effects of estrogen through both classical and non-classical signaling pathways.

Experimental Workflow for Antibody Validation

A rigorous validation workflow is essential to confirm the specificity and functionality of a new **estradiol** receptor antibody. This process should involve several key steps, including:

Specificity Analysis

A critical aspect of antibody validation is determining its specificity for the target protein and assessing any potential cross-reactivity with other structu

Table 1: Specificity Comparison of **Estradiol** Receptor Antibodies

Antibody	Target
New ER Antibody	ERα
Competitor A	ERα
Competitor B	ERα/ERβ
Competitor C	ERβ

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}
```

4. Experimental Protocols

Detailed and standardized protocols are essential for reproducible antibody validation.

Western Blotting

Objective: To determine the antibody's ability to detect the **estradiol** receptor at the correct molecular weight.

Protocol:

- Protein Extraction: Prepare whole-cell lysates from ER-positive (e.g., MCF-7, T-47D) and ER-negative (e.g., Hela) cells.
- Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline (TBS).
- Primary Antibody Incubation: Incubate the membrane with the new **estradiol** receptor antibody (e.g., at a 1:1000 dilution).
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG).
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Objective: To evaluate the antibody's performance in detecting the **estradiol** receptor in its native conformat

Protocol:

- Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from ER-positive tissues (e
- Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of et
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with
- Primary Antibody Incubation: Incubate with the new **estradiol** receptor antibody (e.g., at a 1:200 dilution) c
- Detection System: Use a polymer-based detection system with a chromogen such as DAB to visualize the antibod
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium. Staining should

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity and specificity of the antibody for the **estradiol** receptor in a p

Protocol:

- Coating: Coat a 96-well plate with recombinant human **estradiol** receptor protein overnight at 4°C.
- Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Add serial dilutions of the new **estradiol** receptor antibody and incubate for 2
- Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
- Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temp
- Detection: Add a TMB substrate and stop the reaction with sulfuric acid.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Immunoprecipitation (IP)

Objective: To confirm that the antibody can bind to and precipitate the native **estradiol** receptor from a comp

Protocol:

- Cell Lysis: Lyse ER-positive cells in a non-denaturing lysis buffer.
- Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
- Antibody Incubation: Incubate the pre-cleared lysate with the new **estradiol** receptor antibody for 2 hours at
- Immunocomplex Capture: Add protein A/G agarose beads to capture the antibody-antigen complex and incubate fo
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the captured proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample b
- Analysis: Analyze the eluted proteins by Western blotting using a different **estradiol** receptor antibody to c

Performance Summary

The performance of the new **estradiol** receptor antibody is benchmarked against leading commercial alternatives

Table 2: Performance Comparison of **Estradiol** Receptor Antibodies

Application
Western Blot
IHC/ICC
ELISA
IP

Conclusion

The comprehensive validation data presented in this guide demonstrates that the new **estradiol** receptor antibody

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